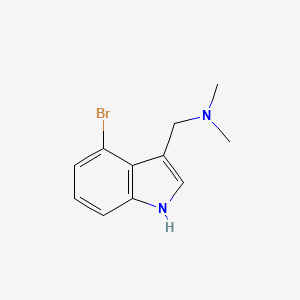

4-Bromogramine

Description

Contextualization within Indole (B1671886) Alkaloid Chemistry

Indole alkaloids constitute a vast and structurally diverse group of natural products, characterized by the presence of an indole nucleus. These compounds are biosynthesized primarily from the amino acid tryptophan and are found across a wide range of organisms, including plants, fungi, bacteria, and marine invertebrates ebi.ac.ukuomustansiriyah.edu.iqnih.gov. Gramine (B1672134), a simple indole alkaloid, serves as a foundational structure within this class uomustansiriyah.edu.iq.

The introduction of halogen atoms, such as bromine, onto the indole scaffold can significantly alter the chemical and biological properties of these molecules. Brominated indole alkaloids, including various bromogramine derivatives, have been isolated from marine sources such as hydroids and bryozoans mdpi.comresearchgate.netdvo.ruresearchgate.netscispace.com. These naturally occurring brominated compounds have demonstrated a range of biological activities, including the activation of NF-κB-dependent transcriptional activity and inhibitory effects on larval settlement, suggesting a role in defense mechanisms or inter-species communication mdpi.comresearchgate.netdvo.rutandfonline.com. 4-Bromogramine, with its bromine atom substituted at the 4-position of the indole ring, fits within this chemical landscape, representing a synthetically accessible analogue or intermediate related to these naturally occurring compounds.

Significance in Contemporary Chemical and Biological Research

The significance of this compound in contemporary research primarily lies in its role as a synthetic intermediate and as a member of the brominated indole alkaloid family, which continues to be a focus of scientific inquiry.

Synthetic Utility: this compound has been utilized in synthetic organic chemistry as a precursor for more complex molecules. For instance, it has been employed in the synthesis of 4-bromotryptophan ethyl ester, which in turn serves as a key intermediate in the preparation of DL-β-cyclopiazonic acid journals.co.za. This highlights its value as a building block for constructing intricate molecular architectures relevant to natural product synthesis and medicinal chemistry.

Analogous Compound Activities: While direct biological activity studies specifically on this compound are not extensively detailed in the provided literature, research on closely related brominated gramines offers insights into potential areas of interest. For example, 6-bromogramine (B2891640) and bis-6-bromogramine have been reported to induce NF-κB activity mdpi.comresearchgate.netdvo.ru. Furthermore, 2,5,6-tribromo-1-methylgramine (B1226747) has been identified as a potent inhibitor of barnacle larval settlement, acting via a repellent mechanism rather than direct toxicity tandfonline.com. These findings suggest that the specific position and number of bromine substituents on the gramine scaffold can modulate biological effects, underscoring the potential for investigating this compound's own biological profile or that of its derivatives.

The chemical reactivity of gramine and its halogenated derivatives in strong acidic conditions has also been explored, indicating potential pathways for further functionalization and chemical modification of this compound clockss.org. The general reactivity patterns of gramine derivatives, including reactions typical of alkyl halides and participation in cross-coupling reactions, further suggest its versatility in chemical synthesis ambeed.com.

Key Properties of this compound

| Property | Value | Source |

| CAS Number | 64258-88-4 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₃BrN₂ | sigmaaldrich.com |

| Molecular Weight | 253.14 g/mol | sigmaaldrich.com |

| Melting Point | 125 °C | journals.co.za |

Compound Names Mentioned:

this compound

Gramine

Indole alkaloids

6-Bromogramine

Bis-6-bromogramine

2,5,6-tribromo-1-methylgramine

4-Bromotryptophan ethyl ester

DL-β-cyclopiazonic acid

5-Bromogramine

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-10-5-3-4-9(12)11(8)10/h3-6,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLZJGWWMSKGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biogenesis of Bromogramine Derivatives

Isolation from Marine Organisms (e.g., Bryozoans)

The marine environment, particularly sessile invertebrates, is a prolific source of halogenated secondary metabolites, including a diverse array of brominated indole (B1671886) alkaloids. Among these, the marine bryozoan Flustra foliacea has been extensively studied and identified as a rich reservoir of such compounds. nih.govnih.govresearchgate.net This colonial animal, often mistaken for seaweed, is found in the northern Atlantic Ocean and is known for its characteristic lemon-like scent. wikipedia.org

Numerous research endeavors have led to the isolation and characterization of a variety of brominated alkaloids from F. foliacea. While the direct isolation of 4-bromogramine has not been explicitly detailed in the reviewed literature, the presence of a wide range of structurally related brominated gramine (B1672134) and tryptamine (B22526) derivatives strongly suggests that F. foliacea is a probable natural source of this compound.

Studies have successfully isolated several other brominated indole alkaloids from this bryozoan. These findings underscore the enzymatic machinery present in F. foliacea or its associated microorganisms capable of producing brominated indole scaffolds. The isolation of these related compounds provides a strong basis for the likely occurrence of this compound within this organism.

Table 1: Examples of Brominated Indole Alkaloids Isolated from Flustra foliacea

| Compound Name | Molecular Formula | Reference |

|---|---|---|

| Deformylflustrabromine | C16H21BrN2 | nih.govresearchgate.net |

| Flustrabromine | C17H21BrN2O | nih.gov |

| Flustramine A | C21H29BrN2 | nih.gov |

| Flustramine D | C21H29BrN2 | nih.gov |

| Dihydroflustramine C | C22H33BrN2 | nih.govresearchgate.net |

Proposed Biosynthetic Pathways of Brominated Indole Alkaloids

The biosynthesis of brominated indole alkaloids, including the proposed pathway for this compound, is believed to involve a series of enzymatic reactions, starting from the amino acid tryptophan. The formation of the gramine backbone is a key initial step, followed by a regioselective bromination reaction.

The biosynthesis of gramine itself has been elucidated in terrestrial plants such as barley. nih.gov This pathway involves the conversion of tryptophan to 3-aminomethylindole, a reaction catalyzed by a cytochrome P450 monooxygenase, which is then methylated to form gramine. nih.gov It is plausible that a similar pathway exists in marine organisms that produce gramine derivatives.

The introduction of the bromine atom onto the indole ring is a crucial step in the formation of brominated alkaloids. This is generally accomplished by halogenase enzymes, which are prevalent in marine bacteria and other marine organisms. These enzymes catalyze the electrophilic substitution of a bromine atom onto an activated aromatic ring. In the proposed biosynthesis of this compound, a specific halogenase would regioselectively brominate the C-4 position of the gramine indole ring.

The proposed biosynthetic pathway for this compound can be summarized as follows:

Formation of the Indole Nucleus: The pathway begins with the essential amino acid tryptophan, which provides the core indole structure.

Generation of the Gramine Backbone: Through a series of enzymatic steps, likely involving a cytochrome P450 monooxygenase as seen in barley, tryptophan is converted into gramine. nih.gov

Regioselective Bromination: A halogenase enzyme then catalyzes the bromination of the gramine molecule at the C-4 position of the indole ring, yielding this compound. The specificity of the halogenase dictates the position of bromination.

This proposed pathway is a logical combination of known biosynthetic routes for the gramine scaffold and the well-established mechanism of enzymatic halogenation in the marine environment. Further research, including isotopic labeling studies and the identification of the specific enzymes involved in marine organisms, is necessary to fully elucidate the precise biosynthetic pathway of this compound.

Chemical Reactivity and Derivatization of 4 Bromogramine

Reactivity of the Bromo-Substituent

The bromine atom at the C4 position of the indole (B1671886) ring is a key functional handle, primarily participating in metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic substitution.

Nucleophilic Substitution Reactions

Aryl halides, such as the bromine atom in 4-bromogramine, are generally less reactive towards direct nucleophilic substitution compared to their alkyl halide counterparts. This is due to the sp² hybridization of the carbon atom directly bonded to the halogen, which results in a stronger C-Br bond and a less polarized bond compared to C(sp³)-Br bonds. Direct nucleophilic displacement of the bromide by common nucleophiles (e.g., hydroxide, alkoxides, amines) typically requires harsh conditions or activation through electron-withdrawing groups, which are not prominently present at the C4 position of the indole ring in this compound. Consequently, direct nucleophilic substitution at the C4 bromine is not a commonly reported or facile transformation for this class of compounds.

Palladium-Catalyzed Coupling Reactions

The C4-bromo substituent on the indole core of this compound is highly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, leveraging the C-Br bond's susceptibility to oxidative addition by palladium catalysts.

Based on the reactivity observed for similar 4-bromoindole (B15604) derivatives, this compound is expected to participate in a variety of palladium-catalyzed transformations, including:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (e.g., boronic acids or esters) in the presence of a palladium catalyst and a base to form new C-C bonds, introducing aryl, vinyl, or alkyl groups at the C4 position. For instance, the Suzuki coupling of 4-bromoindole derivatives with phenylboronic acid has been demonstrated using palladium catalysts like Pd(PPh₃)₄, yielding 4-phenylindole structures rsc.org.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper co-catalysts, to introduce alkyne functionalities at the C4 position.

Heck Reaction: Reaction with alkenes, catalyzed by palladium, to form new C-C bonds and introduce vinyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or amides to form C-N bonds, introducing amino or amido substituents at the C4 position. Similar reactions have been reported for 4-bromo-7-azaindoles with various amines and amino acid esters beilstein-journals.org.

These reactions typically employ palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, often in combination with phosphine (B1218219) ligands like Xantphos or PPh₃, and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in solvents like dioxane or DME rsc.orgbeilstein-journals.orgsigmaaldrich.com. The specific choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction efficiency and yield.

Table 1: Palladium-Catalyzed Coupling Reactions of 4-Bromoindole Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 °C | 93% | rsc.org |

| C-N Coupling | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C | ~90% | beilstein-journals.org |

| C-O Coupling | Phenols | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | - | - | beilstein-journals.org |

Note: While these examples are for 4-bromoindole derivatives, they illustrate the expected reactivity of the 4-bromo substituent in this compound.

Transformations Involving the Indole Nitrogen and Side Chain

Beyond the C4 bromine, the indole nitrogen and the dimethylaminomethyl side chain offer additional sites for chemical modification.

The indole nitrogen (N1) can be functionalized, for example, through alkylation or acylation. However, direct functionalization of the indole nitrogen in gramine (B1672134) derivatives can sometimes be complicated by the presence of the basic side chain amine, which might compete for reagents. In some synthetic strategies, chemoselective reactions are employed to target specific sites, or protection/deprotection steps may be necessary. For instance, avoiding protection of the indolylic nitrogen of gramine has been achieved by using chemoselective quaternization reagents thieme-connect.com.

The tertiary amine in the dimethylaminomethyl side chain is a nucleophilic center. It can undergo quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. This modification can alter the compound's polarity, solubility, and biological activity. Oxidation of the tertiary amine to an N-oxide is also a possible transformation.

Strategic Derivatization for Enhanced Research Utility

Derivatization of this compound can be strategically employed to improve its analytical characterization and chromatographic separation, thereby enhancing its utility in research.

Derivatization for Spectroscopic Characterization Enhancement

To improve spectroscopic analysis, particularly for mass spectrometry (MS) and nuclear magnetic resonance (NMR), this compound can be derivatized. Derivatization can introduce functional groups that enhance ionization efficiency in MS, improve signal-to-noise ratios, reduce in-source fragmentation, or introduce specific fragmentation patterns for structural elucidation nih.govspectroscopyonline.com. For example, reacting an analyte with a reagent containing a chromophore or fluorophore can aid in detection by UV-Vis or fluorescence spectroscopy, respectively, which can also be coupled with MS detection academicjournals.orgresearchgate.net. While specific examples for this compound are not detailed in the provided literature, derivatization of other molecules with bromo-containing reagents, such as 4-bromomethyl-7-methoxycoumarin, has been shown to improve MS performance nih.gov.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Qualitative Structure-Activity Relationship Analysis of 4-Bromogramine Analogs

Qualitative SAR analysis involves examining structural variations within a series of compounds and correlating these changes with observed biological activity. This approach helps identify key structural features or functional groups essential for activity. For analogs of this compound, a qualitative SAR study would typically involve synthesizing derivatives with modifications at various positions of the gramine (B1672134) core structure.

For instance, studies on indole (B1671886) derivatives have explored how substitutions on the indole ring or modifications to the side chain influence their biological targets nih.govresearchgate.netmdpi.com. While not directly on this compound, research on indole and benzimidazole (B57391) derivatives as H4 receptor antagonists demonstrated that structural differences, particularly substituents on the aromatic moiety, significantly impact binding affinity and activity researchgate.net. Similarly, studies on other indole-containing compounds have identified specific physicochemical features correlated with their biological potency mdpi.com. By analyzing a series of this compound analogs, researchers could identify which structural modifications (e.g., changes in the bromine atom's position or type of halogen, alterations to the indole ring, or modifications to the dimethylaminoethyl side chain) lead to enhanced or diminished activity against a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling quantifies the relationship between molecular structure and biological activity, typically expressed as a mathematical equation: Activity = f(molecular descriptors) wikipedia.orgtaylorfrancis.com. This allows for the prediction of the activity of new, untested compounds. QSAR models can be developed using various approaches, including descriptor-based and fingerprint-based methods, often enhanced by machine learning techniques.

Descriptor-Based QSAR Models

Descriptor-based QSAR models utilize numerical representations of molecular properties, known as molecular descriptors, to build predictive models researchgate.netdromicslabs.comresearchgate.net. These descriptors can encompass a wide range of characteristics, including:

1D Descriptors: Physicochemical properties like molecular weight, logP, and pKa creative-biolabs.com.

2D Descriptors: Topological indices, connectivity indices, and other structural patterns derived from the molecule's 2D representation dromicslabs.comcreative-biolabs.com. Examples include molecular connectivity indices, atom-centered fragments, and topological descriptors like those used in studies of quinoline (B57606) derivatives researchgate.net.

3D Descriptors: Steric and electrostatic fields, molecular shape, and pharmacophore features, often derived from the molecule's three-dimensional conformation creative-biolabs.commdpi.comnih.gov. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Surface Analysis (CoMSA) are well-known 3D-QSAR methods that use grid-based fields creative-biolabs.com.

4D/5D/6D Descriptors: These extend 3D-QSAR by incorporating additional dimensions such as conformational ensembles, ligand configurations, or solvation models, offering a more dynamic representation of molecular interactions creative-biolabs.comnih.govnih.govncsu.edu.

For this compound, descriptor-based QSAR models would involve calculating a comprehensive set of descriptors for a series of its analogs and then employing statistical methods (e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM)) to identify descriptors that best correlate with biological activity researchgate.netnih.govnih.govnih.govjapsonline.com. For instance, studies on other chemical classes have identified descriptors related to polarizability, electronegativity, surface area, and specific fragment contributions as significant predictors of activity nih.govnih.gov.

Fingerprint-Based QSAR Models

Fingerprint-based QSAR models represent molecules as binary or count vectors (fingerprints) that encode structural features or substructures dromicslabs.comnih.govnih.govresearchgate.netuniupo.it. These fingerprints, such as Extended-Connectivity Fingerprints (ECFP) or MACCS keys, capture the presence or absence of specific chemical patterns nih.govnih.govresearchgate.net.

Studies have shown that fingerprint-based QSAR models, particularly when combined with machine learning algorithms like Artificial Neural Networks (ANNs), can achieve high predictive performance nih.govnih.govresearchgate.net. For example, a study using ECFP4/FCFP4 fingerprints with Deep Neural Networks (DNNs) achieved correlation coefficients (R²) of 0.641 and 0.653 on a test set for predicting OATP1B1 substrate/inhibitor activity nih.gov. Similarly, Hologram QSAR (HQSAR), a 2D fragment-based method, uses specialized molecular fingerprints and has demonstrated powerful predictive capabilities for fragment-based SAR creative-biolabs.comnih.gov. Applying such fingerprint-based approaches to this compound analogs would involve generating various molecular fingerprints and training models to predict activity.

Machine Learning and Artificial Intelligence in QSAR Development

Machine Learning (ML) and Artificial Intelligence (AI) have significantly advanced QSAR modeling, enabling the development of more accurate, robust, and generalizable predictive models dromicslabs.comresearchgate.netijsmr.inscielo.brrsc.orgmdpi.comfrontiersin.org. ML algorithms can handle complex, high-dimensional data, learn non-linear patterns, and optimize model performance automatically dromicslabs.comijsmr.inscielo.br.

Commonly employed ML techniques in QSAR include:

Artificial Neural Networks (ANNs): Including Deep Neural Networks (DNNs), which have shown high performance in QSAR modeling nih.govresearchgate.netijsmr.inrsc.orgnih.gov.

Support Vector Machines (SVMs): Often used with various molecular descriptors or fingerprints nih.govnih.govrsc.org.

Random Forests (RF): A powerful ensemble method capable of handling complex datasets ijsmr.inscielo.brrsc.org.

Genetic Algorithms (GA): Used for descriptor selection and model optimization nih.govjapsonline.com.

Theoretical Frameworks for SAR/QSAR Interpretation and Prediction

Interpreting SAR/QSAR results and making predictions relies on various theoretical frameworks that provide deeper insights into molecular interactions and activity drivers.

Fragment-Based Approaches

Hologram QSAR (HQSAR) is an example of a fragment-based 2D QSAR method that uses molecular fingerprints to predict fragment-based structure-activity relationships, demonstrating powerful predictive capabilities creative-biolabs.comnih.gov. These methods are valuable because they can simplify the analysis of complex molecules by focusing on the activity contributions of individual molecular fragments. For this compound, a fragment-based analysis could identify which parts of the molecule are most critical for its biological effects, facilitating targeted modifications.

Molecular Interactions and Biochemical Roles of 4 Bromogramine Derivatives

Molecular Recognition Mechanisms

Molecular recognition is a dynamic process involving the specific binding of a ligand, such as a 4-bromogramine derivative, to a biological target, typically a protein or nucleic acid. nih.gov This process is driven by a variety of non-covalent interactions and can be effectively studied using computational modeling techniques.

The binding of a ligand to its target is a reversible process stabilized by a collection of non-covalent forces. frontiersin.org These interactions, while individually weak, collectively contribute to the stability and specificity of the ligand-target complex. Key non-covalent interactions include:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are highly directional and play a critical role in the specificity of molecular recognition.

Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in electrically neutral atoms. They are crucial for the close packing of molecules at the binding interface.

Hydrophobic Interactions: These interactions arise from the tendency of nonpolar molecules to aggregate in an aqueous environment, effectively excluding water molecules. This effect is a major driving force for the binding of nonpolar ligands to protein pockets.

Electrostatic Interactions: These include interactions between permanent charges (ionic bonds or salt bridges) and between permanent and induced dipoles. The bromine atom in this compound can participate in halogen bonding, a specific type of electrostatic interaction where the halogen atom acts as an electrophilic region.

Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the binding of ligands to their macromolecular targets. frontiersin.org These techniques simulate the interaction between a small molecule and a protein at the atomic level, predicting the preferred binding orientation and affinity.

In a typical molecular docking study, the three-dimensional structures of both the ligand (e.g., a this compound derivative) and the target protein are used. The ligand is then computationally "docked" into the binding site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with the highest-scoring poses representing the most likely binding modes.

For instance, in studies of other brominated heterocyclic compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking has been employed to predict their binding within the active sites of microbial enzymes, providing insights into their antimicrobial activity. These studies help to identify key amino acid residues involved in the binding and the types of non-covalent interactions that stabilize the complex.

| Interaction Type | Description | Importance in Molecular Recognition |

|---|---|---|

| Hydrogen Bonds | Directional interaction between a hydrogen atom on an electronegative atom and another electronegative atom. | High specificity and directionality. |

| Van der Waals Forces | Weak, short-range attractions between fluctuating dipoles. | Crucial for close molecular packing. |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Major driving force for binding of nonpolar ligands. |

| Electrostatic Interactions | Interactions between charged or polar groups, including halogen bonds. | Contribute to binding affinity and specificity. |

Enzymatic Interactions and Modulation

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. nih.gov The study of enzyme inhibition is critical in drug discovery and for understanding the biochemical roles of compounds. longdom.org Brominated natural products and their derivatives have been shown to act as inhibitors of various enzymes.

For example, studies on bromophenol derivatives, which share structural similarities with this compound, have demonstrated potent inhibitory effects against several enzymes, including carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The inhibition constants (Ki) for these compounds were found to be in the picomolar range, indicating very high-affinity binding. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. khanacademy.org

The evaluation of enzyme inhibition typically involves kinetic assays that measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. nih.gov These data can be used to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity. mdpi.com

| Compound Class | Target Enzyme | Inhibition Potency (Ki values) |

|---|---|---|

| 4-Phenylbutenone Derivative Bromophenols | Human Carbonic Anhydrase I (hCA I) | 158.07–404.16 pM |

| Human Carbonic Anhydrase II (hCA II) | 107.63–237.40 pM | |

| Acetylcholinesterase (AChE) | 14.81–33.99 pM | |

| Butyrylcholinesterase (BChE) | 5.64–19.30 pM |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for organic compound identification, providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) vanderbilt.edu. For complex molecules like 4-Bromogramine, advanced NMR techniques are indispensable.

Multi-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for resolving complex spectra and establishing atom-to-atom connectivity numberanalytics.comipb.pt.

COSY experiments correlate protons that are coupled to each other through bonds, typically over two or three bonds, revealing ¹H-¹H couplings emerypharma.com. This helps in assigning adjacent protons.

HSQC experiments correlate directly bonded ¹H and ¹³C nuclei, providing a direct link between proton and carbon signals numberanalytics.comipb.pt.

HMBC experiments are used to establish correlations between ¹H and ¹³C nuclei separated by multiple bonds (typically two or three bonds), which is crucial for connecting different parts of the molecule and confirming the position of substituents like bromine numberanalytics.comipb.pt. These techniques allow for the assignment of complex spectral data, confirming the connectivity and spatial arrangement of atoms within this compound nih.gov.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its molecular formula with high accuracy researchgate.netmiamioh.edunih.gov. For this compound, HRMS would confirm its elemental composition, including the presence of bromine.

Fragmentation pathway analysis, often achieved through tandem mass spectrometry (MS/MS), involves breaking down the molecule into characteristic fragment ions researchgate.netnih.govmsu.edu. By analyzing these fragments, researchers can deduce structural features, such as the location of the bromine atom and the nature of the side chain. For example, the loss of specific neutral molecules or the formation of characteristic charged fragments can indicate the presence of certain functional groups or structural motifs nih.govmsu.edunih.gov. The exact mass of these fragment ions, determined by HRMS, further refines structural assignments researchgate.netnih.gov.

Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule uni-siegen.desepscience.comugr.es.

IR spectroscopy detects molecular vibrations that result in a change in the dipole moment uni-siegen.desepscience.com. Characteristic absorption bands correspond to specific functional groups, such as C-H stretches, N-H stretches (if present in the indole (B1671886) ring), C=C stretches in the aromatic system, and C-Br stretches uni-siegen.deiitm.ac.in.

Raman spectroscopy detects vibrations that cause a change in polarizability uni-siegen.desepscience.comrenishaw.com. It is particularly useful for symmetric vibrations and can provide complementary information to IR spectra, often revealing bands that are weak or absent in IR sepscience.comrenishaw.com.

Together, IR and Raman spectra provide a vibrational fingerprint of this compound, confirming the presence of expected functional groups and helping to distinguish it from isomers or impurities uni-siegen.desepscience.comugr.esrenishaw.com.

X-ray Crystallography for Solid-State Structure Determination

Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

Theoretical Chemistry and Computational Modeling of 4 Bromogramine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. Density Functional Theory (DFT) is a widely used method for such investigations, providing a balance between accuracy and computational cost.

By examining the computational data for 4-bromoindole (B15604), the foundational moiety of 4-Bromogramine, we can infer the electronic landscape of the target molecule. The introduction of the dimethylaminomethyl group at the C3 position, characteristic of gramine (B1672134), is expected to modulate these properties primarily through electron donation.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mckendree.edu

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For brominated indoles, the bromine atom introduces a region of positive electrostatic potential (a σ-hole), which can participate in halogen bonding. mdpi.com

Calculations performed on the related compound 4-bromoindole at the B3LYP/6-31G* level of theory provide a baseline for understanding the electronic structure. mckendree.edu The addition of the gramine side chain would likely increase the HOMO energy, making the molecule a better electron donor, and slightly decrease the HOMO-LUMO gap.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.55 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.47 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.08 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Aqueous Molecular Energy | -2937.34 au | Represents the total energy of the molecule in an aqueous environment. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about conformational flexibility and the influence of the surrounding environment, such as different solvents or biological membranes.

For this compound, MD simulations would be crucial to understand the conformational preferences of the flexible dimethylaminomethyl side chain relative to the rigid indole (B1671886) ring system. Studies on the parent compound, gramine, have shown that it readily inserts into lipid bilayers, with the indole ring anchoring the molecule and the side chain interacting with the lipid headgroups. nih.govresearchgate.net

Conformational Analysis: The key dihedral angles to consider in this compound are those involving the C3-C(side chain)-N bond, which determine the orientation of the dimethylamino group. The presence of the bulky bromine atom at the C4 position could introduce steric hindrance, potentially restricting the rotational freedom of the side chain and favoring specific conformations.

Solvent Effects: The behavior of this compound would differ significantly in various solvents:

In polar solvents (e.g., water): The polar dimethylamino group would be well-solvated, while the lipophilic brominated indole ring would be subject to hydrophobic effects, driving the molecule to aggregate or partition into less polar environments.

In nonpolar solvents (e.g., chloroform, lipid membranes): The entire molecule, particularly the brominated ring, would be favorably solvated. MD simulations of gramine have shown it establishes hydrogen bonds with phosphate (B84403) groups in lipid bilayers, a behavior that would be expected for this compound as well. nih.gov The bromine atom would likely enhance the molecule's affinity for the hydrophobic core of a membrane.

| Feature | Predicted Behavior | Basis of Prediction |

|---|---|---|

| Side Chain Flexibility | The dimethylaminomethyl side chain is flexible, but its rotation may be sterically influenced by the C4-bromine atom. | General principles of molecular mechanics and comparison with gramine. |

| Interaction with Membranes | Likely to insert into lipid bilayers, with the brominated indole ring acting as a hydrophobic anchor. | MD simulation results for gramine showing membrane insertion. nih.govresearchgate.net |

| Behavior in Water | Amphiphilic behavior, with potential for micelle formation or partitioning to hydrophobic interfaces. | General physicochemical principles. |

| Hydrogen Bonding | The tertiary amine can act as a hydrogen bond acceptor. | MD simulation results for gramine. nih.gov |

In Silico Prediction of Chemical Reactivity and Transformation Pathways

In silico tools can predict the metabolic fate and chemical reactivity of molecules, which is vital in fields like toxicology and drug development. For 3-substituted indoles like this compound, a primary concern is metabolic activation by cytochrome P450 (CYP) enzymes. acs.org

Studies on similar 3-alkylindole structures have shown that CYP-mediated oxidation is a common metabolic pathway. acs.orgresearchgate.net This process often involves the dehydrogenation of the alkyl side chain to form a highly reactive electrophilic 3-methyleneindolenine (B1207975) intermediate. acs.orgnih.gov This reactive species can covalently bind to cellular nucleophiles like proteins and DNA, which is a potential mechanism of toxicity.

Other potential transformation pathways for this compound include:

Hydroxylation: The indole ring, particularly at the C5, C6, or C7 positions, is susceptible to electrophilic aromatic substitution, including enzymatic hydroxylation.

N-dealkylation: The dimethylamino group can undergo oxidative N-demethylation to form the secondary and primary amine metabolites.

C-Br Bond Cleavage: While generally stable, the carbon-bromine bond could undergo reductive or oxidative dehalogenation, although this is often a less favored pathway compared to side-chain oxidation.

| Pathway | Description | Predicted Intermediate/Product | Significance |

|---|---|---|---|

| Side Chain Dehydrogenation | CYP450-mediated abstraction of a hydrogen atom from the methylene (B1212753) bridge. acs.org | Electrophilic 3-methyleneindolenine intermediate. | Potential for bioactivation and covalent binding to macromolecules. nih.gov |

| Aromatic Hydroxylation | Enzymatic addition of a hydroxyl group to the benzene (B151609) portion of the indole ring. | Phenolic metabolites (e.g., 5-hydroxy-4-bromogramine). | Common detoxification pathway that increases polarity for excretion. pensoft.net |

| N-Demethylation | Oxidative removal of one or both methyl groups from the tertiary amine. | N-desmethyl and N,N-didesmethyl metabolites. | Common metabolic pathway for tertiary amines. |

| N-Oxidation | Oxidation of the tertiary amine to form an N-oxide. | This compound N-oxide. | Alternative metabolic pathway for tertiary amines. |

Quantitative Structure-Property Relationship (QSPR) Studies for Relevant Properties

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate molecular structures with their physicochemical properties or biological activities. nih.gov These models use calculated molecular descriptors to predict properties for which experimental data is unavailable.

While no specific QSPR models for this compound exist, models developed for other brominated organic compounds can inform which descriptors are likely to be significant. nih.govnih.gov For a molecule like this compound, QSPR could be used to predict a range of properties.

Relevant Molecular Descriptors:

Constitutional: Molecular weight, atom counts.

Topological: Descriptors of molecular shape and branching.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges, MEP-derived values. researchgate.net

Physicochemical: LogP (octanol-water partition coefficient), topological polar surface area (TPSA), molar refractivity.

Predictable Properties:

Environmental Fate: Properties like soil sorption, bioconcentration factor, and environmental persistence (half-life) are often modeled for halogenated compounds. nih.gov

Toxicological Endpoints: Models can predict endpoints such as mutagenicity, carcinogenicity, or endocrine-disrupting potential. nih.govflemingcollege.ca

Pharmacokinetic Properties (ADMET): Absorption, distribution, metabolism, excretion, and toxicity profiles can be estimated. chemmethod.com

Biological Activity: Affinity for specific receptors or enzymes could be predicted if a suitable dataset of analogous compounds is available.

| Descriptor Class | Example Descriptors | Potential Property to Predict |

|---|---|---|

| Physicochemical | LogP, TPSA | Oral bioavailability, membrane permeability. chemmethod.com |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Reactivity, receptor binding affinity. researchgate.net |

| Constitutional | Molecular Weight, Halogen Count | Environmental persistence. nih.gov |

| Electrostatic | MEP-derived values (e.g., σ-hole intensity) | Potential for halogen bonding, receptor interactions. mdpi.com |

Emerging Research Avenues and Future Perspectives for 4 Bromogramine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-bromogramine and its analogs is traditionally rooted in multi-step processes that often begin with the synthesis of the gramine (B1672134) core. The classical approach involves the Mannich reaction, which utilizes indole (B1671886), formaldehyde (B43269), and dimethylamine (B145610), often catalyzed by acetic acid, to produce the gramine skeleton with high yields. nih.gov The subsequent step involves the regioselective bromination of the indole ring, a critical transformation to install the bromine atom at the desired C4-position.

Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic methodologies, aligning with the principles of green chemistry. thepharmajournal.com These novel routes aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.

Key Developments in Sustainable Synthesis:

Microwave-Assisted Synthesis: One promising green strategy is the use of microwave irradiation. For the core gramine synthesis, microwave-assisted methods have been shown to dramatically reduce reaction times to as little as five minutes while maintaining high yields. researchgate.net This approach offers a significant improvement over conventional heating methods.

Catalytic Systems: The development of advanced catalytic systems is crucial for both the formation of the gramine backbone and the subsequent bromination. For the bromination step, modern reagents such as N-bromosaccharin used in conjunction with catalysts like Amberlyst-15 offer high regioselectivity, ensuring the bromine is added to the correct position with high efficiency. researchgate.net

Continuous-Flow Synthesis: Looking forward, continuous-flow chemistry presents a paradigm shift for the production of indole alkaloids. Although not yet specifically documented for this compound, the successful gram-scale, four-step continuous-flow total synthesis of the related compound (−)-debromoflustramine B highlights the potential of this technology. nih.govresearchgate.net This method uses a heterogeneous palladium nanoparticle catalyst that can be recovered and reused, enhancing the sustainability and scalability of the process. nih.govresearchgate.net A similar flow-based approach could be envisioned for this compound, integrating the Mannich reaction and subsequent bromination into a streamlined, automated process.

| Synthetic Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Traditional Mannich Reaction & Bromination | Multi-step batch process; uses reagents like acetic acid and a brominating agent. | Well-established, high yields for the core structure (up to 95.6%). | nih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Drastically reduced reaction times (e.g., 5 minutes); energy efficient. | researchgate.net |

| Advanced Catalytic Bromination | Use of specific catalysts (e.g., Amberlyst-15) for regioselective bromination. | High selectivity for the C4 position; improved atom economy. | researchgate.net |

| Continuous-Flow Synthesis (Projected) | Integrated and automated reaction sequence in a flow reactor; uses recoverable heterogeneous catalysts. | Enhanced safety, scalability, efficiency, and catalyst recycling; reduced waste. | nih.govresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

While specific applications of artificial intelligence (AI) and machine learning (ML) to this compound are in their nascent stages, these computational tools are set to revolutionize the discovery and optimization of its derivatives. ijettjournal.orgmdpi.com AI/ML can analyze vast datasets to identify patterns, predict properties, and design novel molecules, thereby accelerating the research and development pipeline. mdpi.comnih.gov

Projected Applications of AI/ML for this compound Analogs:

High-Throughput Virtual Screening (HTVS): AI-powered algorithms can screen massive digital libraries containing billions of virtual compounds. nih.govenamine.net Using the this compound structure as a query, these tools can identify novel molecules with similar structural or electronic features that may exhibit desired biological activities, prioritizing them for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on existing data from known gramine derivatives to build predictive QSAR models. mdpi.com These models establish a mathematical relationship between a compound's chemical structure and its biological activity. nih.gov This allows researchers to predict the activity of new, unsynthesized this compound analogs, optimizing for potency and other desired properties before committing resources to their synthesis.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. nih.gov By providing the model with a desired activity profile and key structural constraints based on the this compound pharmacophore, these algorithms can generate novel chemical entities with potentially improved efficacy and drug-like properties.

ADMET Prediction: A significant challenge in drug discovery is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. ML models can be trained to predict these properties with increasing accuracy, allowing for the early-stage filtering of candidates that are likely to fail in later development phases. springernature.comnih.gov

| AI/ML Technique | Input Data | Objective for this compound Research | Reference |

|---|---|---|---|

| Virtual Screening | 3D structure of this compound; large virtual compound libraries. | Identify new compounds with similar scaffolds or binding properties for synthesis. | nih.govenamine.net |

| QSAR Modeling | Structures and known biological activities of gramine analogs. | Predict the biological activity of novel this compound derivatives to prioritize synthesis. | mdpi.com |

| Generative Models (De Novo Design) | Desired activity profile and physicochemical properties. | Design novel molecules that incorporate the key features of this compound but possess optimized properties. | nih.gov |

| ADMET Prediction | Molecular structure (e.g., SMILES string). | Forecast drug-like properties and potential toxicity of new analogs early in the discovery process. | springernature.comnih.gov |

Exploration of Undiscovered Biochemical Roles and Mechanisms

The existing body of research on halogenated gramine derivatives provides a foundation for exploring new and potentially significant biochemical functions. The introduction of the bromine atom can alter the compound's electronic distribution, lipophilicity, and metabolic stability, potentially leading to novel interactions with biological targets.

Established Findings and Future Research Directions:

Modulation of the NF-κB Pathway: A pivotal discovery was the isolation of 6-bromogramine (B2891640) and bis-6-bromogramine from the marine hydroid Abietinaria abietina. cyberleninka.ru These compounds were found to be inducers of NF-κB (nuclear factor kappa B) activity. cyberleninka.rudvo.ru The NF-κB pathway is a master regulator of immune responses, inflammation, and cell survival. Future research should aim to elucidate the precise mechanism by which this compound and its isomers interact with components of this pathway, which could have implications for developing novel immunomodulatory agents.

Algicidal Properties: Research has also pointed to the algicidal activities of bromogramine derivatives. researchgate.net Quantitative structure-activity relationship (QSAR) studies in this area could help design more potent and selective algicides for environmental or industrial applications.

Exploration of Novel Target Classes: The future of this compound research lies in screening it against a wider array of biological targets.

Epigenetic Targets: Bromodomains, such as BRD4, are epigenetic "reader" proteins that recognize acetylated lysine residues on histones and are critical targets in cancer and inflammatory diseases. nih.gov Given their role in transcriptional regulation, exploring whether this compound could function as a modulator of bromodomain-containing proteins is a compelling avenue.

Neuroreceptor Systems: Other halogenated alkaloids, such as the ergot derivative bromocriptine, are known to act as potent dopamine D2 receptor agonists. drugbank.com This provides a rationale for investigating whether this compound or its analogs could interact with dopamine, serotonin, or other neurotransmitter receptor systems, potentially uncovering roles in neuroscience.

| Biochemical Role/Target | Known Evidence / Rationale | Future Research Perspective | Reference |

|---|---|---|---|

| NF-κB Pathway Induction | 6-bromogramine and bis-6-bromogramine induce NF-κB activity. | Elucidate the specific molecular target within the pathway; explore potential as an immunomodulator. | cyberleninka.rudvo.ru |

| Algicidal Activity | Bromogramine derivatives have shown activity against algae. | Optimize the structure for enhanced potency and selectivity for environmental applications. | researchgate.net |

| Epigenetic Modulation (e.g., Bromodomains) | Speculative; based on the importance of bromodomains (e.g., BRD4) in disease. | Screen this compound against a panel of bromodomain-containing proteins to identify potential interactions. | nih.gov |

| Neuroreceptor Interaction | Conceptual parallel with bromocriptine, a dopamine receptor agonist. | Conduct binding assays against key CNS receptors (e.g., dopamine, serotonin) to uncover neuropharmacological potential. | drugbank.com |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Bromogramine, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with bromination of gramine derivatives under controlled conditions (e.g., N-bromosuccinimide in anhydrous DMF at 0–5°C). Optimize via Design of Experiments (DOE) to vary reaction time, temperature, and stoichiometry. Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Monitor side products via LC-MS .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : Confirm bromine substitution via H and C NMR shifts (e.g., downfield shift at C-3 position).

- XRD : Resolve crystallographic structure to confirm stereochemistry.

- HPLC-MS : Quantify purity and detect degradation products. Cross-validate results with independent labs to ensure reproducibility .

Q. How can researchers design preliminary bioactivity assays for this compound?

- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT assay on HeLa cells) at varying concentrations (1–100 µM). Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle). Triangulate results with apoptosis markers (Annexin V/PI staining) and ROS detection assays. Ensure statistical power via sample size calculation (α = 0.05, power = 0.8) .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC50 values)?

- Methodological Answer : Conduct a systematic review to identify variables affecting outcomes (e.g., cell line heterogeneity, assay protocols). Replicate key studies under standardized conditions. Perform meta-analysis using random-effects models to quantify heterogeneity. Publish raw datasets in open repositories (e.g., Zenodo) for transparency .

Q. What strategies mitigate instability issues of this compound in aqueous solutions during long-term studies?

- Methodological Answer : Test stabilizers (e.g., cyclodextrins, antioxidants) via accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via UPLC-PDA and identify breakdown products using HRMS. Optimize formulation pH (5.5–7.0) to minimize hydrolysis. Validate with real-time stability trials .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Synthesize derivatives with modifications at the indole and bromine positions. Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinase inhibitors). Validate predictions with SPR-based binding assays. Apply QSAR models (e.g., CoMFA) to correlate structural features with activity .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data of this compound?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values. Apply the Hill equation to model sigmoidal curves. Assess goodness-of-fit via R² and residual plots. For outliers, perform Grubbs’ test and justify exclusions in metadata .

Q. How to ensure reproducibility in chromatographic quantification of this compound across labs?

- Methodological Answer : Adopt harmonized protocols (e.g., USP guidelines). Perform inter-lab validation with blinded samples. Use certified reference materials (CRMs) and report %RSD for intra-/inter-day precision. Document column batch numbers and mobile phase pH in supplementary materials .

Methodological Tables

| Analytical Technique | Key Parameters | Validation Criteria |

|---|---|---|

| HPLC-UV | Column: C18, 5 µm; λ = 254 nm | Linearity (R² > 0.99), LOD ≤ 0.1 µg/mL |

| LC-QTOF-MS | ESI+ mode; m/z 280–300 | Mass accuracy ≤ 3 ppm, isotopic match |

| XRD | Cu-Kα radiation, 2θ = 5–50° | R-factor < 5%, space group consistency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.